N-Acetylmuramyl-serylisoglutamine

Description

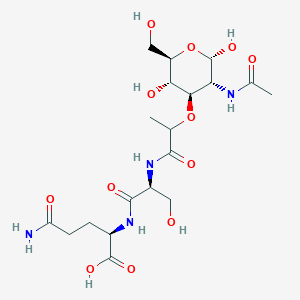

N-Acetylmuramyl-serylisoglutamine is a synthetic peptidoglycan derivative structurally related to bacterial cell wall components. It consists of an N-acetylmuramic acid (MurNAc) backbone linked to a dipeptide moiety containing L-serine and D-isoglutamine. This compound is of interest in immunology due to its structural similarity to muramyl dipeptide (MDP), a well-characterized pathogen-associated molecular pattern (PAMP) that activates innate immune receptors like NOD2 .

Properties

CAS No. |

60355-76-2 |

|---|---|

Molecular Formula |

C19H32N4O12 |

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoic acid |

InChI |

InChI=1S/C19H32N4O12/c1-7(34-15-13(21-8(2)26)19(33)35-11(6-25)14(15)28)16(29)23-10(5-24)17(30)22-9(18(31)32)3-4-12(20)27/h7,9-11,13-15,19,24-25,28,33H,3-6H2,1-2H3,(H2,20,27)(H,21,26)(H,22,30)(H,23,29)(H,31,32)/t7?,9-,10+,11-,13-,14-,15-,19+/m1/s1 |

InChI Key |

FPMUTWVIEPJDOG-PPMFNHPZSA-N |

SMILES |

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Isomeric SMILES |

CC(C(=O)N[C@@H](CO)C(=O)N[C@H](CCC(=O)N)C(=O)O)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |

Synonyms |

N-acetylmuramyl-L-seryl-D-isoglutamine N-acetylmuramyl-serylisoglutamine N-AcMu-Ser-iso-Gln |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- The L-serine substitution introduces polar -OH groups, enhancing hydrophilicity compared to MDP’s nonpolar alanine .

- Extended analogs (e.g., pentapeptides) exhibit higher molecular weights and increased steric hindrance, reducing membrane permeability .

Immunological Activity

Adjuvant Efficacy

- MDP (Alanine variant): Activates NOD2 receptors at nanomolar concentrations (EC50 ~10–50 nM), enhancing antibody and cytokine responses in vaccine formulations .

- In silico studies suggest altered hydrogen bonding with NOD2’s ligand-binding pocket .

Key Findings :

- MDP’s adjuvant activity is amplified by synergists, achieving 10-fold increases in antibody titers in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.